An In-depth Technical Guide to 2,3-Difluoropyrazine: Properties, Structure, and Applications
An In-depth Technical Guide to 2,3-Difluoropyrazine: Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Pyrazines
The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of bioactive molecules. Pyrazine, a privileged core in numerous natural products and pharmaceuticals, becomes a particularly interesting building block when substituted with fluorine.[1][2] This guide focuses on 2,3-difluoropyrazine (CAS No. 52751-15-2), a member of this important class of compounds. The strategic placement of two vicinal fluorine atoms on the electron-deficient pyrazine ring creates a unique electronic environment, rendering the molecule susceptible to specific chemical transformations and making it a valuable synthon in the development of novel therapeutics.
This document serves as a comprehensive technical resource, consolidating available information on the chemical and physical properties, molecular structure, synthesis, reactivity, and applications of 2,3-difluoropyrazine, with a particular emphasis on its emerging role in drug discovery.
Core Chemical and Physical Properties
2,3-Difluoropyrazine is a liquid at room temperature, a property that distinguishes it from many other solid heterocyclic building blocks.[3] A summary of its fundamental properties is provided in the table below.
| Property | Value | Source(s) |
| CAS Number | 52751-15-2 | [3] |
| Molecular Formula | C₄H₂F₂N₂ | [3] |
| Molecular Weight | 116.07 g/mol | [3] |
| Physical Form | Liquid | [3] |
| Purity | Typically ≥95% | [3] |
| Storage Conditions | 2-8°C under an inert atmosphere | [3] |
Molecular Structure and Spectroscopic Signature
The structure of 2,3-difluoropyrazine is characterized by a planar, aromatic pyrazine ring with two fluorine atoms attached to adjacent carbon atoms (C2 and C3). This substitution pattern has a profound impact on the electronic distribution within the ring, withdrawing electron density and activating the carbon-fluorine bonds towards nucleophilic attack.
Structural Identifiers
Spectroscopic Analysis
Detailed spectroscopic data for 2,3-difluoropyrazine is not widely published in peer-reviewed literature. However, typical spectroscopic ranges for related fluorinated heterocycles can provide an expected profile.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹⁹F NMR: The two fluorine atoms are in different chemical environments, which should give rise to two distinct signals. The chemical shifts would be influenced by the adjacent nitrogen atom and the other fluorine.
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¹H NMR: The two protons on the pyrazine ring are also in non-equivalent positions and are expected to appear as distinct signals, likely showing coupling to each other and potentially long-range coupling to the fluorine atoms.
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¹³C NMR: Four distinct carbon signals are expected. The carbons bonded to fluorine will exhibit large one-bond C-F coupling constants.
-
-
Infrared (IR) Spectroscopy:
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Characteristic C-F stretching vibrations are expected in the range of 1100-1400 cm⁻¹.
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Aromatic C-H and C=N stretching vibrations will also be present.
-
-
Mass Spectrometry (MS):
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The electron ionization mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z 116.
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Synthesis of 2,3-Difluoropyrazine
Proposed Synthetic Pathway: Fluorination of 2,3-Dichloropyrazine
The synthesis would likely start from commercially available 2,3-dichloropyrazine. This precursor can be subjected to fluorination using a suitable fluoride source, such as potassium fluoride (KF), often in a high-boiling polar aprotic solvent.
Precursor [label="2,3-Dichloropyrazine"]; Reagents [label="Potassium Fluoride (KF)\nPolar Aprotic Solvent (e.g., Sulfolane)\nHigh Temperature"]; Product [label="2,3-Difluoropyrazine"];
Precursor -> Product [label="Halogen Exchange (HALEX)"]; Reagents -> Product [style=dashed, arrowhead=none]; }
Proposed synthesis of 2,3-difluoropyrazine.
Conceptual Protocol:
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Reactant Charging: 2,3-Dichloropyrazine and an excess of spray-dried potassium fluoride are charged into a reaction vessel containing a high-boiling polar aprotic solvent such as sulfolane or dimethyl sulfoxide (DMSO).
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Heating: The reaction mixture is heated to a high temperature (typically >150 °C) to facilitate the nucleophilic aromatic substitution of the chlorine atoms with fluorine.
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Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
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Workup and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated, typically by distillation or extraction. Further purification may be achieved by column chromatography.
The stepwise replacement of chlorine with fluorine is a common strategy for the synthesis of fluorinated pyridines and pyrazines.[4]
Reactivity and Chemical Behavior
The two fluorine atoms on the pyrazine ring are strong electron-withdrawing groups, which significantly lowers the electron density of the aromatic system. This electronic feature governs the reactivity of 2,3-difluoropyrazine, making it a prime substrate for nucleophilic aromatic substitution (SNAr).
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group. For 2,3-difluoropyrazine, the fluorine atoms serve as excellent leaving groups in this context, a phenomenon attributed to the high electronegativity of fluorine which stabilizes the intermediate Meisenheimer complex.[5]
// Nodes Reactants [label="2,3-Difluoropyrazine + Nucleophile (Nu⁻)"]; Intermediate [label="Meisenheimer Complex\n(Stabilized by F and N atoms)"]; Products [label="Substituted Pyrazine + F⁻"];
// Edges Reactants -> Intermediate [label="Nucleophilic Attack"]; Intermediate -> Products [label="Loss of Fluoride"]; }
General mechanism of SNAr on 2,3-difluoropyrazine.
The two fluorine atoms in 2,3-difluoropyrazine are chemically non-equivalent, which can lead to issues of regioselectivity in monosubstitution reactions. The precise site of initial nucleophilic attack will depend on the nature of the nucleophile and the reaction conditions.
Applications in Drug Discovery
The unique reactivity profile of 2,3-difluoropyrazine makes it a valuable building block for the synthesis of complex molecules, particularly in the pharmaceutical industry.
Synthesis of P2X7 Receptor Antagonists
A notable application of 2,3-difluoropyrazine is its use as a starting material in the synthesis of heterocyclic derivatives that act as P2X7 receptor antagonists.[6] The P2X7 receptor is an ATP-gated ion channel that is implicated in inflammatory and neurodegenerative diseases.[7][8] Antagonists of this receptor are therefore of significant therapeutic interest.
The synthesis likely involves the displacement of one of the fluorine atoms of 2,3-difluoropyrazine by a suitable nucleophile to construct the core of the antagonist molecule. The ability to readily undergo SNAr reactions makes 2,3-difluoropyrazine an efficient starting point for building the complex scaffolds required for potent P2X7 receptor modulation.
Safety and Handling
While a specific safety data sheet for 2,3-difluoropyrazine is not widely available, general precautions for handling fluorinated heterocyclic compounds should be observed. These compounds are typically flammable and may be harmful if swallowed or inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
2,3-Difluoropyrazine is an emerging chemical entity with significant potential as a building block in organic synthesis, particularly for the development of novel pharmaceuticals. Its unique electronic properties, conferred by the two vicinal fluorine atoms on the electron-deficient pyrazine ring, make it a versatile substrate for nucleophilic aromatic substitution reactions. The demonstrated use of 2,3-difluoropyrazine in the synthesis of P2X7 receptor antagonists highlights its relevance to current drug discovery efforts. As research into fluorinated heterocycles continues to expand, it is anticipated that the applications of 2,3-difluoropyrazine will become more widespread, further solidifying its importance in the field of medicinal chemistry.
References
-
Alcaraz, L., et al. (2003). Novel P2X7 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 13(22), 4043-4046. [Link]
- CN117157291A - Heterocyclic derivatives as P2X7 receptor antagonists. (2023).
-
Chemsigma. (n.d.). 2,3-difluoropyrazine. Retrieved from [Link]
-
García-Guzmán, M., et al. (2021). Synthesis and Pharmacological Evaluation of Novel Non-nucleotide Purine Derivatives as P2X7 Antagonists for the Treatment of Neuroinflammation. Journal of Medicinal Chemistry, 64(4), 2272–2290. [Link]
-
Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013). Chemistry Stack Exchange. [Link]
-
Vázquez, S. (n.d.). Novel P2X7 receptor antagonists. Medicinal Chemistry & Pharmacology. Retrieved from [Link]
-
Stanchev, S., et al. (2015). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. Mini-Reviews in Medicinal Chemistry, 15(14), 1183-1211. [Link]
-
Cheeseman, G. W. H., & Godwin, R. A. (1971). Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. Journal of the Chemical Society C: Organic, 2973-2976. [Link]
Sources
- 1. Synthetic Fluorine Chemistry - The Finze Group [chemie.uni-wuerzburg.de]
- 2. chemistry.montana.edu [chemistry.montana.edu]
- 3. Novel P2X7 receptor antagonists. - Medicinal Chemistry & Pharmacology [ub.edu]
- 4. Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Synthesis and Pharmacological Evaluation of Novel Non-nucleotide Purine Derivatives as P2X7 Antagonists for the Treatment of Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel P2X7 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Biological Evaluation, and Molecular Modeling Studies of New Thiadiazole Derivatives as Potent P2X7 Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
